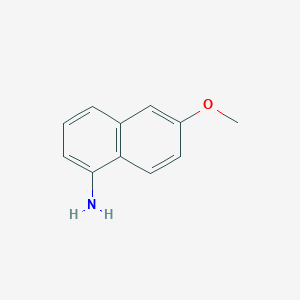

6-Methoxynaphthalen-1-amine

描述

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Naphthalene and its derivatives have long been recognized for their broad utility in both industrial and academic settings. In organic synthesis, the naphthalene core provides a rigid and electronically rich framework that can be functionalized in various ways to construct complex molecular architectures. derpharmachemica.comresearchgate.net The development of regioselective synthesis methods for polysubstituted naphthalenes has been an active area of research, driven by the demand for these compounds in materials science and agrochemicals. researchgate.net

In the realm of medicinal chemistry, naphthalene derivatives are a cornerstone in drug discovery. gjms.com.pk Their structural motif is present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. gjms.com.pk For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952) features a 6-methoxynaphthalene core. The inherent bioactivity of the naphthalene scaffold, combined with the potential for diverse functionalization, makes it a privileged structure in the design of novel drugs.

Structural Characteristics and Functional Group Analysis of 6-Methoxynaphthalen-1-amine

The chemical identity of this compound is defined by its distinct molecular structure, which consists of a naphthalene ring system substituted with a methoxy (B1213986) group (-OCH3) at the 6-position and an amine group (-NH2) at the 1-position. This arrangement of functional groups on the bicyclic aromatic core imparts specific chemical properties and reactivity to the molecule.

The naphthalene backbone provides a hydrophobic and planar surface, which can facilitate non-covalent interactions such as π-π stacking with biological macromolecules. The methoxy group, an electron-donating group, influences the electron density distribution within the aromatic rings, thereby affecting the molecule's reactivity in electrophilic substitution reactions. The primary amine group is a key functional handle, acting as a nucleophile and a base. This allows for a variety of chemical transformations, most notably the formation of amides, imines, and other nitrogen-containing heterocycles. It is this reactive amine that makes this compound a valuable starting material for the synthesis of a wide range of derivatives.

Below is a table summarizing the key structural and physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5302-77-2 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Overview of Academic Research Trajectories and Scholarly Contributions related to this compound

Academic research involving this compound has primarily focused on its utilization as a key building block in the synthesis of novel compounds with potential therapeutic applications. A significant body of work has explored the derivatization of the amine group to create a library of new chemical entities.

One major research trajectory has been the synthesis of amide derivatives. For example, researchers have coupled 6-methoxynaphthalene-containing carboxylic acids (structurally related to the amine) with various amines to produce a range of N-substituted amides. mdpi.com These studies often aim to develop new anti-inflammatory or analgesic agents.

Another prominent area of research involves the use of this compound in the synthesis of heterocyclic compounds. For instance, it can be a precursor for creating thiazole (B1198619) derivatives. These heterocyclic systems are of great interest in medicinal chemistry due to their presence in numerous biologically active molecules. Research in this area often investigates the potential of these new compounds as anticancer or neuroprotective agents.

The table below highlights some of the key research findings where this compound or its close structural analogs have been instrumental.

| Research Area | Key Findings |

| Anticancer Agents | Derivatives of 6-methoxynaphthalene have been synthesized and evaluated for their potential as anticancer agents. For example, certain thiadiazole derivatives have shown promise in this regard. derpharmachemica.com |

| Anti-inflammatory Agents | The 6-methoxynaphthalene scaffold is a core component of the NSAID naproxen. Research continues to explore new derivatives with potentially improved anti-inflammatory profiles. |

| Neuroprotective Agents | Some derivatives incorporating the 6-methoxynaphthalene moiety have been investigated for their potential to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. |

| Organic Synthesis Methods | The reactivity of the amine and methoxy groups on the naphthalene core has been exploited to develop new synthetic methodologies for creating complex organic molecules. |

属性

IUPAC Name |

6-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKNPNIVLBZAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312885 | |

| Record name | 6-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5302-77-2 | |

| Record name | NSC263822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxynaphthalen 1 Amine and Its Key Precursors

Established Synthetic Pathways to 6-Methoxynaphthalen-1-amine

The synthesis of this compound can be achieved through several strategic routes, primarily involving the introduction of an amine functional group onto the pre-formed methoxynaphthalene core. These methods range from direct reductive processes to more complex multi-step sequences.

Reductive Approaches for Amine Group Introduction

Reductive methods are a cornerstone for the synthesis of primary amines from various functional groups. The reductive amination of ketones and aldehydes, in particular, is a highly effective method for producing primary amines. d-nb.info These reactions typically involve the conversion of a carbonyl compound into an intermediate like an oxime, which is then reduced. derpharmachemica.com

Key strategies include:

Reductive Amination of Carbonyls: This is a widely used method for preparing primary amines. derpharmachemica.com The process involves treating a ketone or aldehyde with ammonia (B1221849) to form an imine, which is subsequently reduced to the amine. organic-chemistry.org The use of catalysts, especially those based on earth-abundant metals like iron, has gained traction. d-nb.info For instance, treating ketones with ammonia and titanium(IV) isopropoxide, followed by reduction with sodium borohydride, provides a chemoselective route to primary amines. organic-chemistry.org

Reduction of Nitro Compounds: A common pathway involves the nitration of a suitable naphthalene (B1677914) precursor followed by the reduction of the nitro group. This approach is analogous to the synthesis of similar compounds like 6-ethoxynaphthalen-1-amine, which can be prepared via nitration and subsequent reduction using agents like iron in an acidic medium.

Catalytic Hydrosilylation of Amides: As an alternative, the deoxygenative reduction of amides offers a direct route to amines. rsc.org Catalytic hydrosilylation is an attractive approach for the efficient reduction of primary amides to their corresponding amines. rsc.org

Multi-step Reaction Sequences for Naphthalene Core Elaboration

Complex organic molecules often necessitate multi-step synthetic sequences where a core structure is gradually elaborated. acs.org For this compound, such pathways might involve building the naphthalene system or performing a series of functional group interconversions on a simpler naphthalene derivative.

One documented example for a related compound involves starting with 1-aminonaphthalene-6-sulphonic acid (1,6-Cleve's acid). This precursor is acylated, and the resulting 1-acylaminonaphthalene-6-sulphonic acid is converted into 1-iodo-6-methoxy-naphthalene through a series of reactions. google.com This halogenated intermediate can then serve as a precursor for the introduction of the amine group via methods such as nucleophilic substitution or coupling reactions.

Yield Optimization and Reaction Efficiency Studies

The use of dimethyl carbonate (DMC) as an environmentally benign substitute has been shown to be highly effective. tandfonline.comtandfonline.com In a pilot-scale preparation, the methylation of 6-bromo-2-naphthol (B32079) using dimethyl carbonate in the presence of potassium carbonate and tetrabutylammonium (B224687) chloride at 130–135°C afforded 2-bromo-6-methoxynaphthalene (B28277) in a high yield of 95%. tandfonline.com This approach is noteworthy as it uses only a catalytic amount of base and requires no additional solvent. tandfonline.com

Synthesis of Essential Synthetic Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors, including specific tetralones and halogenated naphthalenes.

Preparation of 6-Methoxy-3,4-dihydro-1(2H)-naphthalenone

Commonly known as 6-methoxy-1-tetralone (B92454), this compound is a pivotal starting material for various naphthalene-based compounds. jocpr.comasianpubs.org It serves as a precursor in reactions such as the Beckmann rearrangement of its oxime derivative. iucr.org For example, 6-methoxy-1-tetralone can be brominated with N-Bromosuccinimide in an aqueous solution containing sulfuric acid to produce 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a further elaborated intermediate. nih.gov

Table 1: Properties of 6-Methoxy-3,4-dihydro-1(2H)-naphthalenone

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1078-19-9 | oakwoodchemical.com |

| Molecular Formula | C₁₁H₁₂O₂ | oakwoodchemical.com |

| Molecular Weight | 176.22 g/mol | oakwoodchemical.com |

| Melting Point | 30-37 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5645 | sigmaaldrich.com |

Formation of Halogenated 6-Methoxynaphthalenes (e.g., 1-bromo-6-methoxynaphthalene, 1-iodo-6-methoxynaphthalene, 2-bromo-6-methoxynaphthalene)

Halogenated naphthalenes are versatile intermediates, particularly in cross-coupling reactions, for building more complex molecular architectures.

1-bromo-6-methoxynaphthalene : The synthesis of this compound typically involves the direct bromination of 1-methoxynaphthalene.

1-iodo-6-methoxynaphthalene : This intermediate can be prepared via a multi-stage process starting from 1-acylaminonaphthalene-6-sulphonic acid. google.com Another approach is the direct iodination of 1-methoxynaphthalene. acs.org

2-bromo-6-methoxynaphthalene : This is a particularly important intermediate, for which several synthetic routes have been developed. tandfonline.com One method involves the bromination of β-naphthol to 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol and subsequent methylation. google.com A more direct process starts with 2-methoxynaphthalene, which is brominated to 1,6-dibromo-2-methoxy-naphthalene and then selectively dehalogenated at the 1-position using iron powder to yield the desired product. google.comprepchem.com An efficient and environmentally friendlier method is the methylation of 6-bromo-2-naphthol with dimethyl carbonate, which provides high yields. tandfonline.comtandfonline.com

Table 2: Synthesis of Halogenated 6-Methoxynaphthalene Intermediates

| Compound | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1-bromo-6-methoxynaphthalene | 1-methoxynaphthalene | Bromine, Catalyst (e.g., Iron) | - | |

| 1-iodo-6-methoxynaphthalene | 1-acylaminonaphthalene-6-sulphonic acid | Multi-step process | - | google.com |

| 2-bromo-6-methoxynaphthalene | 6-bromo-2-naphthol | Dimethyl carbonate, K₂CO₃ | 95% | tandfonline.com |

| 2-bromo-6-methoxynaphthalene | 2-methoxynaphthalene | Bromine, then Iron powder | - | google.comprepchem.com |

| 2-bromo-6-methoxynaphthalene | 2-naphthol (B1666908) | Bromine, then NaHSO₃, then Methylating agent | - | google.com |

Derivatization from 6-Methoxynaphthalen-1-ol (B1311680)

The conversion of 6-methoxynaphthalen-1-ol to this compound is a critical transformation in the synthesis of various chemical intermediates. This derivatization is principally achieved through two established synthetic strategies: the direct, one-pot Bucherer reaction and a two-step sequence involving the formation of a sulfonate ester followed by a palladium-catalyzed amination.

Bucherer-Lepetit Reaction

The most direct route for the amination of 6-methoxynaphthalen-1-ol is the Bucherer-Lepetit reaction. This classic method involves the reversible conversion of a naphthol to a naphthylamine through the action of ammonia and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgorganicreactions.org The reaction is widely utilized in industrial processes for synthesizing dye precursors, such as aminonaphthalenesulfonic acids. wikipedia.org

The mechanism proceeds via the addition of a bisulfite anion to the naphthalene ring, which facilitates a subsequent nucleophilic attack by ammonia, leading to the displacement of the hydroxyl group. wikipedia.org The reaction is reversible, and the position of the equilibrium is influenced by the concentrations of the reactants. wikipedia.org For the synthesis of this compound, the precursor 6-methoxynaphthalen-1-ol is heated in a pressurized vessel with aqueous ammonia and sodium bisulfite (or a related sulfite salt). While effective, traditional Bucherer reactions often require high temperatures and prolonged reaction times. Modern adaptations of this method utilize microwave irradiation to significantly accelerate the reaction, reducing the time required from many hours to as little as 30 minutes. researchgate.net

| Parameter | Condition | Source(s) |

| Reagents | Ammonia (aqueous), Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅) | wikipedia.org |

| Solvent | Water | wikipedia.org |

| Temperature | Typically 150°C (in sealed vessel) | |

| Time | ~24 hours (conventional heating) or ~30 minutes (microwave irradiation) | researchgate.net |

| Key Feature | Direct, reversible conversion of a hydroxyl group to an amino group on a naphthalene core. | wikipedia.org |

Table 1. Typical Reaction Conditions for the Bucherer Reaction.

Two-Step Derivatization via Buchwald-Hartwig Amination

A more contemporary and highly versatile method for this transformation involves a two-step process culminating in a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. organic-chemistry.orgrug.nl The reaction is known for its broad substrate scope and tolerance of various functional groups, although it requires the conversion of the phenolic hydroxyl group into a more suitable electrophilic partner, such as a triflate. organic-chemistry.orgacs.org

Step 1: Synthesis of 6-Methoxy-1-naphthyl Trifluoromethanesulfonate (B1224126)

The hydroxyl group of 6-methoxynaphthalen-1-ol is not a suitable leaving group for a direct palladium-catalyzed cross-coupling. Therefore, it must first be activated. This is typically achieved by converting the phenol (B47542) into a trifluoromethanesulfonate (triflate, OTf) ester. The reaction involves treating 6-methoxynaphthalen-1-ol with triflic anhydride (B1165640) (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an aprotic solvent. The resulting 6-methoxy-1-naphthyl triflate is a stable, readily purified intermediate that serves as an excellent electrophile for the subsequent amination step. organic-chemistry.org

Step 2: Palladium-Catalyzed Amination

The Buchwald-Hartwig amination couples the aryl triflate intermediate with an amine source. organic-chemistry.org For the synthesis of a primary arylamine like this compound, an ammonia equivalent is used. organic-chemistry.org The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium precursor and a specialized phosphine (B1218219) ligand. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich biaryl phosphines being particularly effective for the challenging amination of aryl sulfonates. rug.nlacs.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to facilitate the catalytic cycle. organic-chemistry.org

| Component | Examples | Purpose | Source(s) |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | rug.nl |

| Ligand | XPhos, BrettPhos, RuPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. | rug.nl |

| Base | NaOtBu, KOtBu, LiHMDS | Activates the amine and regenerates the catalyst. | organic-chemistry.org |

| Amine Source | Ammonia, Benzophenone imine, Lithium bis(trimethylsilyl)amide | Provides the nitrogen atom for the C-N bond formation. | organic-chemistry.org |

| Solvent | Toluene, 1,4-Dioxane, THF | Provides the reaction medium. | organic-chemistry.org |

Table 2. Common Reagents for Buchwald-Hartwig Amination of Aryl Triflates.

Chemical Transformations and Reactivity Profiles of 6 Methoxynaphthalen 1 Amine

Electrophilic and Nucleophilic Reactions of the Amine Functionality

The primary amine group in 6-methoxynaphthalen-1-amine is a key site for nucleophilic reactions, allowing for the construction of more complex molecules through alkylation, acylation, and the formation of urea (B33335) or thiourea (B124793) linkages.

The amine functionality of this compound can act as a nucleophile to displace leaving groups on alkyl chains, leading to the formation of secondary or tertiary amines. A representative example of such a transformation is the N-alkylation using an alkyl halide, such as 1-(4-chlorobutyl)-6-methoxynaphthalene.

This type of reaction is typically carried out in the presence of a base, like potassium carbonate (K₂CO₃), in a suitable solvent such as acetonitrile (B52724) (CH₃CN). The base neutralizes the hydrochloric acid formed as a byproduct, driving the reaction to completion. The general procedure involves refluxing the amine with the alkyl halide and the base. sci-hub.se The resulting product is a secondary amine, connecting two methoxynaphthalene units via a butyl linker.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |

| This compound | 1-(4-chlorobutyl)-6-methoxynaphthalene | K₂CO₃, CH₃CN, reflux | Secondary Amine |

The amine group of this compound readily undergoes acylation with carboxylic acids to form stable amide bonds. A common and effective method for facilitating this transformation is through the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.commdpi.com

In a typical DCC-mediated coupling, the carboxylic acid is first activated by DCC to form a highly reactive O-acylisourea intermediate. iris-biotech.deyoutube.com This intermediate is then susceptible to nucleophilic attack by the amine group of this compound. The reaction results in the formation of the desired amide and a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents and can be removed by filtration. mdpi.com While effective, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are sometimes included to improve yields and suppress potential side reactions. nih.gov

| Reactant Type 1 | Reactant Type 2 | Coupling Agent | Byproduct | Product Type |

| This compound | Carboxylic Acid (R-COOH) | DCC | Dicyclohexylurea (DCU) | N-(6-methoxynaphthalen-1-yl)amide |

Thiourea derivatives can be synthesized from this compound, most commonly through reaction with an isothiocyanate (R-N=C=S). analis.com.my This reaction involves the nucleophilic addition of the amine group to the electrophilic carbon atom of the isothiocyanate. The process is generally straightforward and can be performed by refluxing the reactants in a suitable solvent like acetone (B3395972) or dioxane. mdpi.comderpharmachemica.com

Alternatively, thioureas can be prepared via a multi-step, one-pot process starting from the amine, carbon disulfide (CS₂), and a dehydrating agent. organic-chemistry.orgnih.gov This method first forms a dithiocarbamate (B8719985) salt, which is then converted to the isothiocyanate in situ or reacted further to yield the thiourea. The choice of method depends on the availability of the starting isothiocyanate.

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product Type |

| This compound | Isothiocyanate (R-NCS) | Acetone or Dioxane, reflux | N-Aryl-N'-substituted thiourea |

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene core of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions of substitution are governed by the combined directing effects of the powerful activating amino group (-NH₂) at the C-1 position and the moderately activating methoxy (B1213986) group (-OCH₃) at the C-6 position.

In electrophilic aromatic substitution (EAS), incoming electrophiles are directed to specific positions on the naphthalene ring. masterorganicchemistry.comresearchgate.net The -NH₂ group is a strong ortho-, para-director, activating the C-2 and C-4 positions. The -OCH₃ group is also an ortho-, para-director, activating the C-5 and C-7 positions relative to its own position.

Due to the superior activating strength of the amino group, electrophilic substitution is strongly favored to occur on the same ring as the amine. The primary sites for substitution are the C-4 (para) and C-2 (ortho) positions. Steric hindrance may slightly disfavor the C-2 position, making C-4 a likely major product. Reactions like halogenation (e.g., with Br₂ or NBS) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to yield predominantly 4-substituted products. uni-regensburg.de

| Substituent | Position | Activating/Deactivating | Directing Effect | Predicted Substitution Sites |

| -NH₂ | C-1 | Strongly Activating | Ortho, Para | C-2, C-4 |

| -OCH₃ | C-6 | Moderately Activating | Ortho, Para | C-5, C-7 |

| Overall | Strongly Activating | C-4 (major), C-2 (minor) |

The this compound scaffold can participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura or Sonogashira cross-couplings. eie.grresearchgate.net However, these reactions typically require an aryl halide or triflate as a coupling partner. acs.org Therefore, the parent amine must first be functionalized, for instance, through electrophilic halogenation as described above, to introduce a bromine or iodine atom at a specific position (e.g., C-4).

Once a halogenated derivative like 4-bromo-6-methoxynaphthalen-1-amine is prepared, it can be coupled with various partners. In a Suzuki reaction, this aryl bromide would be reacted with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond. academie-sciences.frmdpi.com This two-step sequence allows for the synthesis of complex biaryl structures. researchgate.net

| Reaction | Required Substrate | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 4-Bromo-6-methoxynaphthalen-1-amine | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-6-methoxynaphthalen-1-amine |

| Sonogashira | 4-Bromo-6-methoxynaphthalen-1-amine | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 4-Alkynyl-6-methoxynaphthalen-1-amine |

Cyclization and Heterocyclic Ring Formation Reactions

The presence of a primary aromatic amine group ortho to a reactive aromatic carbon position makes this compound a valuable precursor for the synthesis of complex heterocyclic structures. The amine functionality provides a nucleophilic center that can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the naphthalene core. These reactions are fundamental in synthetic organic chemistry for building polycyclic and heteroaromatic systems.

One of the most significant applications of this compound in this context is its use in the synthesis of fused quinoline (B57606) systems, which are scaffolds present in numerous biologically active compounds and materials. The reactivity of the amine and the adjacent C-8 position of the naphthalene ring allows for the construction of a new six-membered nitrogen-containing ring, leading to the benzoquinoline ring system.

A classic and powerful method for the synthesis of quinoline derivatives from primary aromatic amines is the Skraup reaction. wikipedia.orgresearchgate.net This reaction involves heating the amine with glycerol (B35011), a dehydrating agent such as concentrated sulfuric acid, and an oxidizing agent. wikipedia.orgnumberanalytics.com When this compound is used as the arylamine substrate, it undergoes cyclization to form a tetracyclic fused heterocycle.

The reaction mechanism proceeds in several stages. numberanalytics.comnumberanalytics.com First, the sulfuric acid catalyzes the dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. numberanalytics.comiipseries.org The primary amine of this compound then undergoes a conjugate (Michael) addition to the acrolein. numberanalytics.com Following this addition, the resulting aldehyde intermediate is cyclized under the acidic conditions via an intramolecular electrophilic aromatic substitution onto the C-8 position of the naphthalene ring. The final steps involve dehydration and oxidation of the dihydro-benzoquinoline intermediate to furnish the stable aromatic benzoquinoline product. numberanalytics.com

The specific product from the Skraup reaction of this compound is 8-methoxybenzo[h]quinoline . The position of the methoxy group is determined by its original location on the naphthalene precursor.

The selection of the oxidizing agent is crucial for the reaction's success. Historically, the parent nitro-compound of the amine used (in this case, 1-nitro-6-methoxynaphthalene) or nitrobenzene (B124822) is employed. wikipedia.org However, other oxidizing agents like arsenic acid or iron(II) sulfate (B86663) can be used to moderate the often vigorous or violent nature of the reaction. wikipedia.orgorgsyn.org

While specific research findings for the Skraup reaction on this compound are not extensively detailed in readily available literature, the reaction conditions can be inferred from the well-documented synthesis of the parent compound, benzo[h]quinoline, from 1-naphthylamine. iipseries.org The general parameters are outlined in the table below.

| Reactant/Reagent | Function | Typical Example/Condition | Reference |

|---|---|---|---|

| Arylamine | Heterocycle Precursor | 1-Naphthylamine (for parent Benzo[h]quinoline) | iipseries.org |

| Glycerol | Source of C3 unit for quinoline ring | Reactant | wikipedia.orgiipseries.org |

| Acid Catalyst | Dehydrating agent and catalyst | Concentrated Sulfuric Acid (H₂SO₄) | wikipedia.orgiipseries.org |

| Oxidizing Agent | Aromatization of dihydro intermediate | Nitrobenzene, Arsenic Acid, or the corresponding nitro-arylamine | wikipedia.orgorgsyn.org |

| Moderator (Optional) | Controls reaction exothermicity | Iron(II) Sulfate (FeSO₄) | wikipedia.org |

| Temperature | Reaction Condition | Heating, typically >100°C | researchgate.net |

Structural Modifications and Design of Advanced Naphthalene Derivatives

Synthesis of N-Substituted 6-Methoxynaphthalen-1-amine Derivatives

The primary amine group of this compound serves as a key handle for synthetic modifications, allowing for the attachment of various substituents to tune the molecule's properties.

Polymethylpiperidine Derivatives

N-substituted derivatives of this compound featuring polymethylpiperidine moieties have been synthesized and studied. sci-hub.seresearchgate.net A general synthetic route involves the alkylation of an appropriate piperidine (B6355638) amine with a haloalkyl-naphthalene intermediate, such as 1-(4-chlorobutyl)-6-methoxynaphthalene. sci-hub.se This reaction is typically carried out in a solvent like acetonitrile (B52724) (CH3CN) with a base such as potassium carbonate (K2CO3) to facilitate the coupling. sci-hub.se

This synthetic strategy has led to the creation of a series of compounds, including those with high affinity for sigma-1 (σ1) receptors. sci-hub.se For example, the compound PB212, which is (1-(4-(6-methoxynaphthalen-1-yl)butyl)-4-methylpiperidine), emerged from structure-affinity relationship studies as a potent and selective σ1 receptor antagonist. sci-hub.se

Table 1: Examples of Synthesized Polymethylpiperidine Derivatives

| Compound Name | Basic Amine Moiety | Reference |

|---|---|---|

| (1-(4-(6-methoxynaphthalen-1-yl)butyl)-4-methylpiperidine) (PB212) | 4-methylpiperidine | sci-hub.se |

| N-(6-methoxynaphthalen-1-yl)alkyl derivatives | Polymethylpiperidines | researchgate.net |

Urea (B33335) Derivatives

The synthesis of urea derivatives incorporating the methoxynaphthalene scaffold often starts from a corresponding naphthalene-containing carboxylic acid, such as naproxen (B1676952), which is the (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid isomer. derpharmachemica.comuobaghdad.edu.iq A common synthetic pathway involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with sodium azide (B81097) to form an acyl azide. derpharmachemica.com This intermediate undergoes a Curtius rearrangement upon heating to produce an isocyanate. derpharmachemica.comuobaghdad.edu.iq The resulting isocyanate is a versatile intermediate that can react with various amines, including substituted sulfonamides, to yield the final urea derivatives. derpharmachemica.com

For instance, reaction of the isocyanate intermediate with different sulfonamides has produced a range of N,N'-disubstituted urea derivatives. derpharmachemica.com Similarly, reacting the isocyanate with water, alcohols, or other amines can lead to symmetrical ureas, carbamates, and other urea compounds, respectively. uobaghdad.edu.iq Another approach involves the reaction of a nicotinohydrazide with an appropriate isocyanate to form semicarbazides, which are a type of urea derivative. mdpi.com

Table 2: Selected Urea Derivatives Based on the Methoxynaphthalene Scaffold

| Compound Class | Synthetic Precursor | Key Reaction | Resulting Derivative | Reference |

|---|---|---|---|---|

| Sulfonylureas | Naproxen acid azide | Curtius Rearrangement & Amine Reaction | 4-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)-N-(substituted)benzenesulfonamide | derpharmachemica.com |

| Symmetrical Ureas | Naproxen glycinoyl azide | Curtius Rearrangement & Hydrolysis | Symmetrical Urea | uobaghdad.edu.iq |

Incorporation into Diverse Heterocyclic Systems

The 6-methoxynaphthalene core has been integrated into various heterocyclic rings, leading to hybrid molecules with novel chemical properties.

Thiazole (B1198619) and Thiadiazole-Containing Naphthalenamines

Thiazole Derivatives: Thiazole-containing naphthalenamines are a significant class of compounds. nih.gov The synthesis of molecules like 4-(4-methoxynaphthalen-1-yl)-5-arylthiazol-2-amines involves building the thiazole ring and attaching it to the naphthalene (B1677914) moiety. humanjournals.com A molecular hybridization approach is often used to combine the thiazole and naphthalene scaffolds into a single molecule. nih.gov This has led to the development of potent derivatives, such as 5-(4-ethoxyphenyl)-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine. humanjournals.com Another synthetic route involves the condensation of N-((6-methoxynaphthalen-1-yl)methylene)-4-phenylthiazol-2-amine with mercaptoacetic acid to form thiazolidinone derivatives. scholarsresearchlibrary.com

Thiadiazole Derivatives: The synthesis of 5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine, a derivative of the 2-yl isomer naproxen, is well-documented. derpharmachemica.comoncologyradiotherapy.comgjms.com.pk A primary method involves the reaction of naproxen with thiosemicarbazide. gjms.com.pk This mixture is then subjected to cyclocondensation, often using a dehydrating agent like phosphorus oxychloride (POCl3) under reflux, to form the 1,3,4-thiadiazole (B1197879) ring. derpharmachemica.comoncologyradiotherapy.com The resulting 2-amino-1,3,4-thiadiazole (B1665364) can be further modified. gjms.com.pk The general synthesis of 1,3,4-thiadiazoles frequently utilizes the cyclization of thiosemicarbazides. sbq.org.br

Table 3: Synthesis of Thiazole and Thiadiazole Naphthalene Derivatives

| Heterocycle | Example Compound | Key Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Thiazole | 5-(4-ethoxyphenyl)-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine | Naphthalene and thiazole precursors | Hybridization approach | nih.govhumanjournals.com |

| Thiazolidinone | 2-(6-methoxynaphthalen-1-yl)-3-(4-phenylthiazol-2-yl)thiazolidin-4-one | N-((6-methoxynaphthalen-1-yl)methylene)-4-phenylthiazol-2-amine, mercaptoacetic acid | Zinc chloride, ethanol | scholarsresearchlibrary.com |

Pyrimidine (B1678525) Derivatives

A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines has been designed and synthesized. jst.go.jpnih.gov The synthesis generally involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound like guanidine (B92328) to construct the pyrimidine ring. bu.edu.eg In the specific synthesis of these naphthalene-pyrimidine hybrids, the target compounds were obtained and evaluated for their biological activities. jst.go.jpnih.gov Many of the synthesized compounds demonstrated moderate to high antiproliferative activity against cancer cell lines. jst.go.jpnih.gov For example, the derivative bearing a 4-ethoxy phenyl group (compound 5i) was identified as a potent inhibitor of tubulin polymerization. jst.go.jpnih.govresearchgate.net

Table 4: Antiproliferative Activity of Selected 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines

| Compound | Aryl Substituent | IC50 on MCF-7 (µM) | IC50 on HepG2 (µM) | Reference |

|---|---|---|---|---|

| 5i | 4-Ethoxyphenyl | 3.77 ± 0.36 | 3.83 ± 0.26 | jst.go.jpnih.gov |

| Cisplatin (Control) | - | - | - | jst.go.jp |

Data represents the concentration required to inhibit cell growth by 50%. MCF-7 is a human breast cancer cell line, and HepG2 is a human liver cancer cell line.

Chirality and Stereoselective Synthesis of Naphthalene-Based Structures

Chirality is a critical aspect in the design of advanced naphthalene derivatives, as stereoisomers can exhibit significantly different biological activities. The stereoselective formation of arenes, while counterintuitive for planar aromatic systems, provides a powerful strategy to create a wide range of chiral structures, including those with stereogenic centers or axes. snnu.edu.cn

Much of the research in this area has focused on derivatives of (S)-naproxen, which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. documentsdelivered.comnih.govresearchgate.net The synthesis of N-substituted ethyl propanamide derivatives, for instance, starts with the chiral (S)-naproxen, thereby retaining the stereochemistry at the propanoic acid side chain. documentsdelivered.comnih.gov The coupling reaction is often mediated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov

Furthermore, chirality has been introduced into naphthalene-based structures through the synthesis of axially chiral ligands and the development of chiral stationary phases for chromatography. nih.govrsc.org For example, chiral stationary phases based on a naphthalene core with chiral 2-aminocyclohexansulfonic acid have been developed for the separation of chiral amines. nih.gov The inherent chirality and efficient π–π stacking of naphthalene units are also leveraged in the synthesis of multilayer 3D chiral polymers with enhanced optical properties. mdpi.com These advanced synthetic strategies allow for precise control over the three-dimensional arrangement of atoms, which is essential for creating molecules with specific chiral recognition capabilities. snnu.edu.cnnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1-(4-(6-methoxynaphthalen-1-yl)butyl)-4-methylpiperidine) (PB212) |

| 1-(4-chlorobutyl)-6-methoxynaphthalene |

| (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (Naproxen) |

| 4-(3-(1-(6-methoxynaphthalen-2-yl)ethyl)ureido)benzenesulfonamide |

| 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide |

| 4-(6-Methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |

| 5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine |

| 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines |

| 5-(4-ethoxyphenyl)-4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine |

| 2-(6-methoxynaphthalen-1-yl)-3-(4-phenylthiazol-2-yl)thiazolidin-4-one |

| N-((6-methoxynaphthalen-1-yl)methylene)-4-phenylthiazol-2-amine |

| Guanidine |

| Thiosemicarbazide |

| (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide |

| 2-aminocyclohexansulfonic acid |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 4-(dimethylamino)pyridine (DMAP) |

| Sodium azide |

| Phosphorus oxychloride |

Computational Chemistry and Molecular Modeling Investigations of 6 Methoxynaphthalen 1 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to understanding the intrinsic properties of molecules. These methods have been applied to naphthalene (B1677914) derivatives to explore their electronic structure and conformational landscapes.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to various naphthalene derivatives to understand their reactivity, stability, and spectroscopic properties. For instance, DFT calculations have been used to determine the optimized geometry, harmonic vibrational frequencies, and electronic properties of related molecules. bohrium.com

A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. bohrium.com While specific DFT studies on 6-methoxynaphthalen-1-amine are not extensively documented in the reviewed literature, studies on analogous compounds provide valuable insights. For example, DFT calculations have been performed on other methoxynaphthalene derivatives and related structures, often employing the B3LYP functional with various basis sets like 6-311++G(d,p). bohrium.comresearchgate.net These studies allow for the calculation of various electronic parameters that help in understanding the molecule's behavior. iucr.org

To illustrate the type of data obtained from such studies, the following table presents hypothetical electronic properties for this compound based on typical values for similar aromatic amines and naphthalene derivatives.

| Electronic Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. | -5.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | 4.4 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.5 D |

Note: The values in this table are illustrative and based on general principles of computational chemistry for similar molecules, not from a specific study on this compound.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. This process typically involves systematically rotating rotatable bonds and calculating the potential energy of each resulting conformer. Energy minimization techniques are then applied to find the local and global energy minima on the potential energy surface. gmu.edu

For flexible molecules like this compound, which has a rotatable aminomethyl group, conformational analysis is crucial. Studies on similar structures, such as 6-methoxy-1,2,3,4-tetrahydronaphthalene, have utilized methods like potential energy surface (PES) scans to investigate conformational interchanges. researchgate.net In a typical workflow, an initial set of conformers is generated, and then each is subjected to geometry optimization using a suitable level of theory, such as DFT or semi-empirical methods, to find the lowest energy structures. researchgate.net The absolute energies of different conformers can be compared to determine their relative populations at a given temperature.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound or its analogs, might interact with a biological target, typically a protein or nucleic acid.

Ligand-Receptor Interaction Modeling (e.g., with σ1 receptor, AKR1C3)

Analogs of this compound have been the subject of molecular docking studies to model their interactions with various protein receptors. For instance, derivatives of 6-methoxynaphthalene have been docked into the active site of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer. researchgate.net These studies aim to understand the binding mode of the ligands and identify key interactions with amino acid residues in the active site.

Similarly, molecular modeling has been instrumental in understanding the binding of 6-methoxynaphthalene analogs to the sigma-1 (σ1) receptor. mdpi.com The sigma-1 receptor is a chaperone protein in the endoplasmic reticulum that has been implicated in a variety of neurological disorders. By docking ligands into a model of the receptor, researchers can rationalize the observed binding affinities and functional activities. For example, a study on a series of 6-methoxynaphthalene analogs identified key hydrophobic and hydrogen-bonding interactions within the sigma-1 receptor binding site.

Prediction of Binding Affinity and Orientation within Active Sites

Molecular docking simulations not only predict the binding pose of a ligand but also provide a score that estimates the binding affinity. These scoring functions take into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds. In a study of novel 6-methoxynaphthalene derivatives as potential anticancer agents, molecular docking was used to predict the affinity and orientation of the synthesized compounds at the active site of AKR1C3. researchgate.net The docking results for one of the active compounds, which included a sulfonamide group, showed multiple hydrogen bonds with the NADP cofactor and the amino acid residue Glu222. researchgate.net

The following table summarizes illustrative docking results for a 6-methoxynaphthalene derivative with the AKR1C3 active site, based on published research. researchgate.net

| Compound | Docking Score (ICM score) | Key Interacting Residues | Hydrogen Bonds Formed |

| Compound 6b (a derivative) | -132.88 | Glu222, Tyr55, NADP | 5 |

This table is based on data for a specific derivative of 6-methoxynaphthalene and is intended to be illustrative of the type of information obtained from molecular docking studies. researchgate.net

These predictions of binding orientation and affinity are crucial for understanding the structure-activity relationships (SAR) of a series of compounds and for designing more potent and selective inhibitors.

Pharmacophore Modeling and Rational Ligand Design

Pharmacophore modeling is another important computational tool in drug discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative charges.

For analogs of this compound, pharmacophore models can be developed based on a set of known active ligands. For example, in the context of sigma-2 (σ2) receptor ligands, pharmacophore models have been generated that typically include features like a basic nitrogen atom, an aromatic ring, and a hydrophobic group. mdpi.com These models are consistent with the known hydrophobic nature of the sigma-2 receptor binding site. mdpi.com Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new potential ligands or to guide the rational design of new molecules with improved affinity and selectivity.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

The investigation of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for designing more potent and selective therapeutic agents. Computational chemistry and molecular modeling offer powerful tools to elucidate these relationships at a molecular level. For this compound and its analogs, a variety of computational methods, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and pharmacophore modeling, have been instrumental in understanding how structural modifications influence their biological activity. These approaches help predict the interactions between a ligand and its biological target, providing a rational basis for the design of new, more effective compounds. ontosight.ai

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is used to forecast the binding affinity and interaction patterns of a ligand within the active site of a biological target.

Studies on derivatives of the 6-methoxynaphthalene scaffold have utilized molecular docking to rationalize their biological activities. For instance, docking studies of certain 6-methoxynaphthalene derivatives into the active site of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in cancer, were performed to understand their inhibitory potential. researchgate.net These models predicted the affinity and orientation of the compounds, revealing key interactions, such as hydrogen bonds with amino acid residues like Tyr55 and Glu222, and with the phosphate (B84403) moiety of the NADP cofactor. researchgate.net

In another study focusing on cyclooxygenase (COX) inhibitors, docking experiments were conducted to evaluate the binding of naphthalene derivatives to COX-1 and COX-2 enzymes. The results indicated that these compounds could form significant hydrogen bonding interactions with crucial amino acids in the COX-2 active site, including Arg120, Tyr355, and Ser530. uomustansiriyah.edu.iq The docking scores were found to correlate well with in vivo anti-inflammatory activity, highlighting the predictive power of this computational approach. uomustansiriyah.edu.iq

Furthermore, the binding mode of pyrazolo[4,3-c]pyridine derivatives containing a methoxynaphthalene moiety was investigated through docking into the Trypanosoma brucei PEX14 protein. acs.org The modeling suggested that the methoxynaphthalene group occupies a specific pocket, forming favorable interactions. acs.orgbiorxiv.org

Table 1: Molecular Docking Scores of Selected Naphthalene Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Docking Score (Example) | Reference |

|---|---|---|---|---|

| 6-Methoxynaphthalene Derivatives | AKR1C3 | Tyr55, Glu222, NADP | -132.88 (ICM Score) | researchgate.net |

Note: Scoring functions and values are specific to the software and study cited and are not directly comparable across different studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models can then be used to predict the activity of newly designed molecules.

For a large and structurally diverse set of sigma-2 (S2R) receptor ligands, which includes analogs of the 6-methoxynaphthalene scaffold, 2D-QSAR models have been developed. mdpi.com These models were constructed from a dataset of 159 compounds and serve as a tool for virtual screening of large chemical databases to identify potential new S2R ligands. mdpi.com Similarly, a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) was developed for a series of fenoterol (B1672521) analogues, which included 4-substituted-1-naphthyl derivatives. nih.gov This model was used to describe and predict the binding affinities of the compounds to the β2-adrenergic receptor, guiding the design of new analogs with enhanced selectivity. nih.gov The refined model, incorporating 32 structures, demonstrated good predictive capability for the biological activity of these compounds. nih.gov

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to exert a specific biological effect.

A pharmacophore model for S2R ligands was constructed based on a set of six structurally diverse compounds, including rigid structures to better define the essential features. mdpi.comnih.gov The resulting models typically consisted of five or six pharmacophoric points. The most common features identified were one basic nitrogen atom, one aromatic ring, and one hydrophobic group, consistent with the known hydrophobic nature of the S2R ligand binding site. nih.gov This model, termed Hypo 1, was successfully used to screen databases and identify new potential S2R ligands, demonstrating its utility in drug discovery. mdpi.com Another pharmacophore model was developed for sigma-1 (σ1) receptor ligands, incorporating key features from high-affinity compounds like PB212, which contains the 6-methoxynaphthalene moiety. sci-hub.se This model helped to provide a structural basis for understanding the σ1 affinity and functional activity of newly synthesized analogs. sci-hub.se

Table 2: Key Pharmacophoric Features for Sigma Receptor Ligands

| Receptor | Feature 1 | Feature 2 | Feature 3 | Feature 4 | Reference |

|---|---|---|---|---|---|

| Sigma-2 (S2R) | Basic Nitrogen | Aromatic Ring | Hydrophobic Group | - | nih.gov |

By combining these computational approaches, researchers can build a comprehensive understanding of the SAR for this compound and its analogs. This knowledge facilitates the rational design of new molecules with improved affinity, selectivity, and desired biological activity for various therapeutic targets.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Methoxynaphthalen-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. udel.eduemerypharma.com

¹H-NMR (Proton NMR) analysis reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For a related compound, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, the methoxy (B1213986) group protons appear as a singlet at 3.86 ppm. mdpi.com Aromatic protons on the naphthalene (B1677914) ring typically appear in the range of δ 6.8–8.2 ppm. The specific chemical shifts and splitting patterns of the aromatic protons in this compound would provide a unique fingerprint for its structure.

¹³C-NMR (Carbon-13 NMR) provides information on the different carbon environments within the molecule. udel.edu Only about 1% of carbon atoms are the NMR-active ¹³C isotope, which makes this technique less sensitive than ¹H-NMR. udel.edu In a derivative, the carbon of the methoxy group (-OCH₃) resonates around 55.59 ppm. mdpi.com The aromatic carbons of the naphthalene ring system show signals in a characteristic downfield region. For instance, in a similar naphthalene derivative, these carbons appear at various shifts, including a peak for the carbon attached to the methoxy group at 157.39 ppm. mdpi.com

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. emerypharma.comwalisongo.ac.id

COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. emerypharma.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. emerypharma.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

| Methoxy Protons (-OCH₃) | ¹H-NMR | ~3.9 | Expected to be a singlet. |

| Aromatic Protons | ¹H-NMR | ~7.0 - 8.0 | Complex multiplet patterns due to coupling. |

| Amino Protons (-NH₂) | ¹H-NMR | Variable | Broad singlet, position dependent on solvent and concentration. |

| Methoxy Carbon (-OCH₃) | ¹³C-NMR | ~55-56 | |

| Naphthalene Carbons | ¹³C-NMR | ~105-158 | Specific shifts depend on substitution pattern. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (LCMS, ESI mass spectra, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.com For this compound, its molecular formula is C₁₁H₁₁NO, corresponding to a molecular weight of approximately 173.21 g/mol . chemsrc.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. Techniques like Electrospray Ionization (ESI) are often used to generate ions from the sample for analysis. mdpi.commdpi.com For example, in the analysis of a derivative, HRMS-ESI was used to find the exact mass of the molecular ion, which was then compared to the calculated value, confirming the elemental composition with a very small mass error. mdpi.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of individual components.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way the molecule breaks apart upon ionization can reveal the nature and connectivity of its constituent parts.

Interactive Data Table: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | chemsrc.com |

| Molecular Weight | 173.21100 g/mol | chemsrc.com |

| Exact Mass | 173.08400 Da | chemsrc.com |

| Ionization Technique | ESI (Electrospray Ionization) | mdpi.commdpi.com |

| Analysis Type | HRMS (High-Resolution Mass Spectrometry) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands would include:

N-H stretching from the amine group, typically appearing around 3300-3400 cm⁻¹.

C-O-C stretching from the methoxy group's ether linkage, expected around 1250 cm⁻¹.

Aromatic C-H and C=C stretching vibrations characteristic of the naphthalene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. nahrainuniv.edu.iqiucr.org The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. du.edu.eg Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the naphthalene ring system. uzh.chresearchgate.net The position of the maximum absorbance (λ_max) can be influenced by the substituents on the aromatic ring and the solvent used for the measurement. iucr.org For a related naproxen (B1676952) derivative, UV absorption maxima were observed at 236 nm and 281 nm in methanol. mdpi.com

Interactive Data Table: Spectroscopic Data for Functional Group and Electronic Analysis

| Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR Spectroscopy | Amine (N-H stretch) | ~3300-3400 |

| IR Spectroscopy | Ether (C-O-C stretch) | ~1250 |

| UV-Vis Spectroscopy | π → π* transition | ~230-340 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a substance and for separating it from any impurities. In an HPLC analysis, the compound is passed through a column packed with a stationary phase, and a liquid mobile phase is used to elute it. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate).

By analyzing the chromatogram, the purity of this compound can be assessed. A pure compound will ideally show a single, sharp peak. The presence of other peaks indicates impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative determination of purity. For instance, HPLC analysis of related compounds has been used to confirm purities greater than 97%. jst.go.jprsc.org

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. For this compound (C₁₁H₁₁NO), the theoretical elemental composition would be calculated based on its atomic constituents. A close match between the experimental and theoretical values provides strong evidence for the empirical and, by extension, the molecular formula of the compound. For a similar compound, 6-Ethoxynaphthalen-2-amine (C₁₂H₁₃NO), the theoretical percentages are C, 77.80%; H, 7.07%; and N, 7.56%.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 76.28 |

| Hydrogen | H | 6.40 |

| Nitrogen | N | 8.09 |

| Oxygen | O | 9.24 |

Exploration of Chemical Applications and Research Tools

Utility as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The chemical structure of 6-Methoxynaphthalen-1-amine makes it an important starting material, or building block, for the construction of more complex molecules. The amine group provides a reactive site for forming new chemical bonds, such as amide bonds, which are fundamental in pharmaceutical chemistry. mdpi.com Scientists utilize this reactivity to couple the methoxynaphthalene core with other molecular fragments, leading to the creation of larger, more elaborate compounds.

For instance, the amine can be reacted with carboxylic acids or their derivatives to synthesize a wide range of N-substituted carboxamides. This strategy has been employed to produce novel classes of molecules, including N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides, by condensing the corresponding acid chloride with various heteroarylpropyl amines. researchgate.net This versatility allows for the systematic modification of the molecule's periphery to explore structure-activity relationships and optimize biological or material properties. The synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide from a related naphthalene (B1677914) derivative highlights a common synthetic strategy where the core structure is linked to other pharmacologically relevant groups. mdpi.com

Table 1: Examples of Complex Molecules Synthesized from Naphthalene-based Scaffolds

| Resulting Compound Class | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| N-(Arylalkyl)propanamides | 2-(6-methoxynaphthalen-2-yl)propanoic acid, 2,2-diphenylethan-1-amine | Amide coupling (DCC-mediated) | mdpi.com |

| N-(Heteroarylpropyl)carboxamides | 6-methoxy-2-naphthoyl chloride, 3-(heteroaryl)propyl amines | Condensation | researchgate.net |

Development of Chemical Probes for Receptor Physiology Studies (e.g., sigma receptor ligands)

A significant application of the 6-methoxynaphthalene scaffold is in the development of chemical probes to study receptor physiology, particularly for sigma (σ) receptors. unito.it Sigma receptors, especially the sigma-1 (σ1) subtype, are involved in numerous cellular functions and are considered therapeutic targets for central nervous system disorders. unito.itnih.gov

Researchers have synthesized series of ligands by attaching different chemical linkers and functional groups to the 6-methoxynaphthalene-1-amine core to modulate their binding affinity and selectivity for sigma receptors. unito.it For example, N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives have been systematically studied to understand how modifications, such as methyl substitution on an attached piperidine (B6355638) ring, affect binding at the σ1 receptor. unito.it Furthermore, this scaffold has been incorporated into fluorescent tracers, allowing for the visualization and study of σ1 receptors in living cells through techniques like confocal microscopy and flow cytometry. unito.it These probes are invaluable tools for elucidating the biological roles of these receptors. nih.gov

Table 2: Sigma-1 (σ1) Receptor Binding Affinities of Selected N-[ω-(6-methoxynaphthalen-1-yl)alkyl] Derivatives

| Compound Modification | Linker (ω) | Terminal Group | σ1 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Unsubstituted | Propyl | Piperidine | Low Nanomolar | unito.it |

| Methyl Substitution | Propyl | Methyl-substituted Piperidine | Varies with position | unito.it |

Contribution to the Discovery of Novel Chemical Scaffolds and Methodologies

The exploration of derivatives of this compound has led to the discovery of novel chemical scaffolds with potential therapeutic applications. A chemical scaffold is a core structure that can be systematically decorated with different functional groups to create a library of related compounds. The methoxynaphthalene core has proven to be a fruitful scaffold for this purpose.

In one area of research, a series of methoxynaphthalene amides were developed and assessed as alternatives to a different class of compounds, quinolizidinone amides, which act as M(1) positive allosteric modulators for treating Alzheimer's disease. nih.gov This work identified the methoxynaphthalene scaffold as a viable core replacement that could address specific pharmacological challenges. nih.gov Similarly, starting from a related naphthalene derivative, researchers have synthesized novel compounds such as 1,3,4-thiadiazoles and sulfonamides, evaluating them for antiproliferative activity against cancer cell lines. researchgate.net These studies demonstrate how the 6-methoxynaphthalene framework contributes to the expansion of chemical diversity and the discovery of new molecular architectures for drug discovery.

Potential Applications in Materials Science Research and Advanced Functional Materials

While predominantly explored in medicinal chemistry, the inherent properties of the methoxynaphthalene structure suggest potential applications in materials science. The naphthalene ring system is a polycyclic aromatic hydrocarbon, a class of compounds known for their electronic and optical properties, which are foundational to many advanced functional materials such as organic light-emitting diodes (OLEDs) and organic semiconductors.

Research into related structures supports this potential. For example, a Schiff base compound synthesized from 4-methoxynaphthalene-1-carbaldehyde and 2-amino-4-methylphenol (B1222752) was investigated for its anticorrosion properties. researchgate.net Computational studies using density functional theory (DFT) indicated that the compound could exhibit significant anticorrosion effects for iron and copper. researchgate.net Such findings suggest that derivatives of this compound, which share the same core aromatic system, could be developed into functional materials like corrosion inhibitors, dyes, or components in electronic devices. The amine functionality provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create functional coatings.

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The imperative for greener and more sustainable chemical manufacturing processes is driving innovation in the synthesis of foundational molecules like 6-Methoxynaphthalen-1-amine. Future research is anticipated to focus on the development of synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach involves the application of biocatalysis, employing enzymes such as transaminases and reductive aminases to facilitate the synthesis of chiral amines with high regio- and stereoselectivity under mild reaction conditions. researchgate.netresearchgate.net The discovery and engineering of novel enzymes could offer direct and environmentally benign routes to this compound and its derivatives, moving away from traditional methods that may rely on harsh reagents and generate significant waste. researchgate.net Furthermore, the use of deep eutectic solvents (DESs) as green reaction media presents an opportunity to replace volatile and hazardous organic solvents, potentially enhancing reaction rates and simplifying product isolation. mdpi.com

Exploration of Chemo- and Regioselective Functionalization Strategies

Achieving precise control over the functionalization of the naphthalene (B1677914) core is critical for tailoring the properties of this compound for specific applications. Future research will undoubtedly concentrate on the development of novel chemo- and regioselective functionalization strategies.

A key area of focus is the selective C-H functionalization of the aromatic ring. While ortho-selective C-H activation has been well-established through the use of directing groups, achieving meta- and para-selectivity remains a significant challenge. wikipedia.org The development of innovative directing groups and catalytic systems that can overcome the inherent reactivity of the naphthalene scaffold will open up new avenues for creating diverse libraries of derivatives. nih.gov These strategies could enable the introduction of a wide range of functional groups at previously inaccessible positions, thereby expanding the chemical space around the this compound core. duke.edursc.org

The ability to selectively modify specific positions on the naphthalene ring is crucial for fine-tuning electronic properties, steric hindrance, and biological activity. Advances in this area will be heavily reliant on a deeper understanding of reaction mechanisms and the rational design of catalysts.

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automated synthesis and flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced control, reproducibility, and scalability. The application of these technologies to the synthesis of this compound and its derivatives is a significant future research direction.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.govalmacgroup.com This methodology can lead to higher yields, reduced reaction times, and improved product purity. nih.gov For the synthesis of naphthalene derivatives, flow chemistry can facilitate multi-step sequences in a continuous fashion, minimizing the need for isolation and purification of intermediates.

Automated platforms can further accelerate the discovery and optimization of new synthetic routes by enabling high-throughput screening of reaction conditions. The combination of automation and flow chemistry will be instrumental in developing robust and efficient processes for the on-demand synthesis of this compound and its analogs.

Application of Advanced Machine Learning and Artificial Intelligence in Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules with desired properties. For this compound, these computational tools can be employed to predict the biological activity, physicochemical properties, and synthetic accessibility of novel derivatives.

Furthermore, AI can be utilized to optimize reaction conditions and predict the outcomes of chemical transformations, thereby accelerating the development of more efficient synthetic routes as discussed in the preceding sections.

Design of Next-Generation Chemical Probes for Specific Biological Targets and Pathways

The inherent fluorescence and structural features of the naphthalene ring make this compound an attractive scaffold for the development of chemical probes. These tools are essential for visualizing and understanding complex biological processes at the molecular level.

Future research will likely focus on the design and synthesis of this compound derivatives that can act as highly specific and sensitive fluorescent probes. nih.gov By strategically introducing recognition motifs and tuning the photophysical properties of the naphthalene core, it may be possible to create probes that selectively bind to specific proteins, nucleic acids, or other biomolecules. Amine-reactive dyes and triphenylamine-based probes serve as existing examples of how such functionalities can be harnessed. thermofisher.comrsc.org

The development of such probes could have a significant impact on various fields, including diagnostics, drug discovery, and fundamental biological research. The ability to monitor the localization and dynamics of specific targets in living cells would provide invaluable insights into disease mechanisms and cellular function.

常见问题

Q. How to address reproducibility challenges in spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。